molecular formula C17H15NO3S B5694446 ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE

ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE

Cat. No.: B5694446
M. Wt: 313.4 g/mol
InChI Key: LHOWOAOXLSQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is a complex organic compound that features both thiophene and indole moieties Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with indole derivatives under acidic or basic conditions. The esterification of the resulting carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the indole moiety.

    Indole-3-acetic acid: Contains the indole structure but lacks the thiophene ring.

    ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-PYRROLE-1-YL]ACETATE: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

ETHYL 2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETATE is unique due to the combination of both thiophene and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[3-(thiophene-2-carbonyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-2-21-16(19)11-18-10-13(12-6-3-4-7-14(12)18)17(20)15-8-5-9-22-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOWOAOXLSQITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.